molecular formula C14H15BrN4O3S B4232146 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide

Cat. No. B4232146
M. Wt: 399.27 g/mol
InChI Key: LJBCMMWUQMFIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide, also known as BAY 43-9006 or Sorafenib, is a small molecular inhibitor that has been extensively studied for its potential in cancer treatment. It was first synthesized by Bayer AG and is now marketed as Nexavar by Bayer HealthCare Pharmaceuticals.

Mechanism of Action

Sorafenib inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, Sorafenib blocks the downstream signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth. Sorafenib also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. Sorafenib has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. It is a small molecular inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential in cancer treatment, and its mechanism of action is well understood. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, which makes it a promising candidate for further research.
One limitation of Sorafenib is that it has off-target effects, which can lead to unwanted side effects. Sorafenib has also been shown to have limited efficacy in some types of cancer, which suggests that it may not be effective for all types of cancer.

Future Directions

There are several future directions for the research on Sorafenib. One direction is to study the potential of Sorafenib in combination with other drugs for the treatment of cancer. Another direction is to study the potential of Sorafenib in the treatment of other diseases, such as inflammatory diseases and autoimmune diseases. Another direction is to study the potential of Sorafenib in the prevention of cancer, such as in high-risk populations. Finally, further research is needed to understand the off-target effects of Sorafenib and to develop strategies to minimize these effects.

Scientific Research Applications

Sorafenib has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, angiogenesis, and tumor growth. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3S/c1-8-12(15)13(19(21)22)17-18(8)9(2)14(20)16-10-6-4-5-7-11(10)23-3/h4-7,9H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBCMMWUQMFIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC2=CC=CC=C2SC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide
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2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide
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2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide
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2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide
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2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide
Reactant of Route 6
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2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]propanamide

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